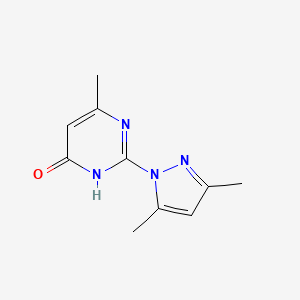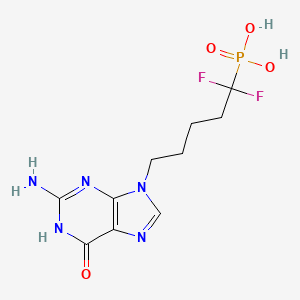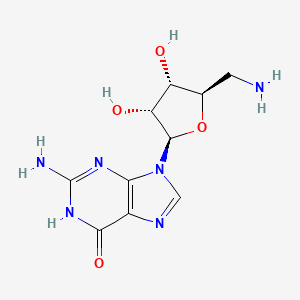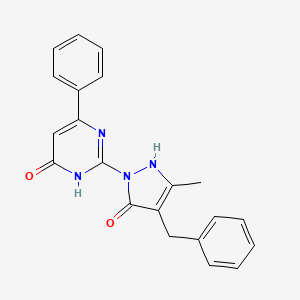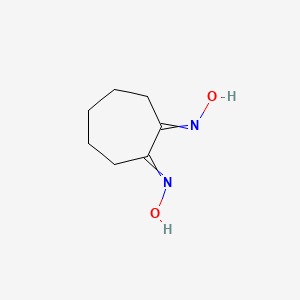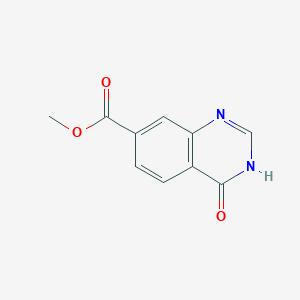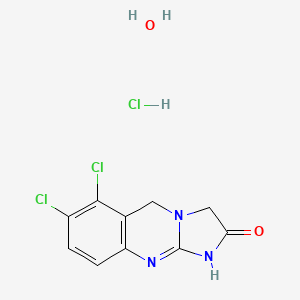
安格列啶盐酸盐一水合物
概述
描述
Anagrelide hydrochloride monohydrate is a novel imidazoquinazoline compound initially developed as an inhibitor of platelet aggregation. It was later found to be effective as a platelet-lowering agent, particularly for the treatment of essential thrombocythaemia (ET). ET is a chronic myeloproliferative disorder characterized by an elevated platelet count due to the autonomous clonal proliferation of bone marrow megakaryocytes .
科学研究应用
Anagrelide hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of imidazoquinazoline derivatives.
Biology: Investigated for its effects on platelet aggregation and megakaryocyte maturation.
Medicine: Primarily used in the treatment of essential thrombocythaemia and chronic myeloid leukemia.
Industry: Employed in the development of pharmaceutical formulations for platelet-lowering therapies.
作用机制
Target of Action
Anagrelide hydrochloride monohydrate primarily targets platelets in the blood . It is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . Platelets play a crucial role in blood clotting, and an excess can lead to complications such as thrombosis .
Mode of Action
Anagrelide works by suppressing the transcription factors necessary for the synthesis and maturation of platelet-producing cells . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation .
Biochemical Pathways
It is known that the drug disrupts the postmitotic phase of maturation in megakaryocytes, the cells responsible for producing platelets . This disruption leads to a decrease in platelet production .
Result of Action
The primary result of anagrelide’s action is a reduction in platelet counts . This decrease in platelet levels reduces the risk of thrombosis and ameliorates symptoms associated with thrombocythemia, including thrombo-hemorrhagic events .
Action Environment
The action of anagrelide can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the patient’s liver function, as anagrelide is primarily metabolized in the liver . Additionally, the drug’s action may be influenced by interactions with other medications. For example, other PDE3 inhibitors can exacerbate the inotropic effects of anagrelide . Also, the use of aspirin and drugs that increase bleeding risk can increase the risk of bleeding when used concomitantly with anagrelide .
生化分析
Biochemical Properties
Anagrelide hydrochloride monohydrate plays a significant role in biochemical reactions, particularly in the inhibition of cyclic AMP phosphodiesterase III (PDE III). This inhibition leads to a decrease in cyclic AMP levels, which in turn affects platelet aggregation and megakaryocyte maturation. The compound interacts with various enzymes and proteins, including PDE III, which is crucial for its therapeutic effects . By inhibiting PDE III, anagrelide hydrochloride monohydrate reduces the production of platelets, thereby helping to control platelet counts in patients with thrombocythemia.
Cellular Effects
Anagrelide hydrochloride monohydrate exerts several effects on different cell types and cellular processes. In megakaryocytes, the precursor cells to platelets, it inhibits maturation and proliferation, leading to a reduction in platelet production. This compound also influences cell signaling pathways, particularly those involving cyclic AMP, which plays a role in various cellular functions, including gene expression and metabolism . By modulating these pathways, anagrelide hydrochloride monohydrate can alter cellular responses and maintain platelet levels within a therapeutic range.
Molecular Mechanism
The molecular mechanism of anagrelide hydrochloride monohydrate involves its binding to and inhibition of PDE III. This enzyme is responsible for the breakdown of cyclic AMP, a secondary messenger involved in many cellular processes. By inhibiting PDE III, anagrelide hydrochloride monohydrate increases cyclic AMP levels, leading to reduced platelet aggregation and megakaryocyte maturation . Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by cyclic AMP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anagrelide hydrochloride monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies in vitro and in vivo have shown that anagrelide hydrochloride monohydrate can maintain its platelet-reducing effects over extended periods, although the exact duration of its stability and activity can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of anagrelide hydrochloride monohydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces platelet counts without significant adverse effects. At higher doses, toxic effects such as cardiovascular complications and gastrointestinal disturbances have been observed . These findings highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Anagrelide hydrochloride monohydrate is metabolized primarily by the liver, involving enzymes such as cytochrome P450 1A2 (CYP1A2). This enzyme partially metabolizes the compound, and anagrelide hydrochloride monohydrate also acts as a limited inhibitor of CYP1A2 . The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its interactions with other medications metabolized by the same enzymes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of anagrelide hydrochloride monohydrate involves the synthesis of the anagrelide base, followed by its conversion to the hydrochloride monohydrate form. One method involves suspending anagrelide base in a suitable solvent and contacting the suspension with a solution of hydrochloric acid in 2-propanol at ambient temperature . Another method uses acetonitrile/ethereal HCl as the solvent/salt-forming acid system to produce anagrelide hydrochloride from the anagrelide free base .
Industrial Production Methods: Industrial production of anagrelide hydrochloride monohydrate typically involves large-scale synthesis using the aforementioned methods. The use of ether as an anti-solvent in the crystallization process is avoided due to the risk of explosion, and acetonitrile is less preferred due to its classification as a class 2 solvent .
化学反应分析
Types of Reactions: Anagrelide hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of the imidazoquinazoline structure, which may have different pharmacological properties .
相似化合物的比较
Hydroxyurea: Another platelet-lowering agent used in the treatment of essential thrombocythaemia. It is often compared with anagrelide in clinical studies.
Busulfan: Used for similar indications but has a different mechanism of action and side effect profile.
Uniqueness: Anagrelide hydrochloride monohydrate is unique in its specific inhibition of platelet aggregation and its ability to lower platelet counts without significantly affecting other blood cell lines. This makes it a valuable therapeutic option for patients with essential thrombocythaemia who are intolerant to other treatments .
属性
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXXKJQBOJJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823178-43-4 | |
| Record name | Anagrelide hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823178434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dichloro-1H,2H,3H,5H-imidazolidino[2,1-b]quinazolin-2-one hydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM763Y5C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
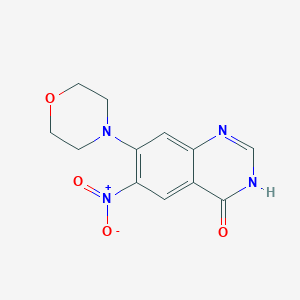
![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)

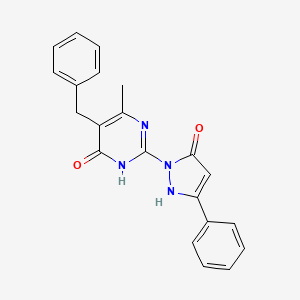
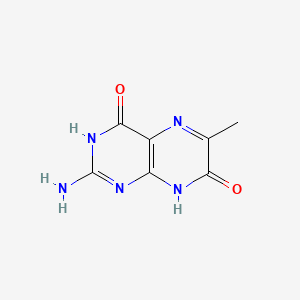
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
